Ethyl 3-hydroxypiperidine-1-carboxylate
Overview
Description
Ethyl 3-hydroxypiperidine-1-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl carboxylate derivatives, which are structurally related to ethyl 3-hydroxypiperidine-1-carboxylate. These compounds are often synthesized for their potential biological activities, such as antibacterial, antiviral, and anticancer properties . The synthesis of these compounds involves various chemical reactions, including cyclocondensation, alkylation, and amidification, which are sensitive to steric and electronic effects .
Synthesis Analysis
The synthesis of ethyl carboxylate derivatives is a key focus in several studies. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Similarly, ethyl 5-hydroxyindole-3-carboxylates were designed and synthesized, with some showing significant anti-HBV activity . The synthesis of ethyl 3-cyano-2-hydroxy-6-methylpyridine-4-carboxylate derivatives involved alkylation of the sodium salt by arylpiperazynylpropyl chlorides . These examples demonstrate the diverse synthetic routes employed to obtain ethyl carboxylate derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of ethyl carboxylate derivatives is crucial for their biological activity. X-ray crystallography and DFT studies have been used to determine and analyze the structures of these compounds. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was elucidated, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . The molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid were also studied, showing preferences in hydrogen bond formation .
Chemical Reactions Analysis
The chemical reactivity of ethyl carboxylate derivatives is influenced by their molecular structure. The reactivity includes cyclocondensation reactions, alkylation with nucleophiles, and amidification reactions . The steric and electronic effects play a significant role in these reactions, affecting the rates and selectivity of product formation. For instance, the ethylation rates of piperidine and 2-methylpiperidine by ethyl 1-methyl 2-ethoxy 3-indole carboxylate were found to be different due to steric hindrance .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carboxylate derivatives are determined by their functional groups and molecular geometry. These properties include solubility, melting points, and the ability to form hydrogen bonds, which can affect their biological activity and stability. For example, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, and intramolecular hydrogen bonds were observed, which could influence the compound's solubility and bioavailability .
Scientific Research Applications
One of the fields where this compound finds application is in the synthesis of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Another application of this compound is in the synthesis of amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups and are used for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
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Preparation of N,N-dimethyl-[3-(1-alkylpiperidy)]carbamates
- Field: Organic Chemistry
- Application: This compound acts as a reagent for the preparation of new compounds of N,N-dimethyl-[3-(1-alkylpiperidy)]carbamates .
- Method: The specific methods of application or experimental procedures would be detailed in the respective scientific research papers .
- Results: These new compounds are potential cholinesterase inhibitors .
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Drug Discovery
- Field: Pharmaceutical Sciences
- Application: This compound is commonly used as a building block for the synthesis of various pharmaceuticals.
- Method: It is used in various scientific experiments such as drug discovery, chemical synthesis, and in the development of new materials.
- Results: The specific results or outcomes obtained would vary depending on the specific application and are typically detailed in the respective scientific research papers.
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Enantioselective Multistage Synthesis
- Field: Organic Chemistry
- Application: This compound can be used in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid .
- Method: The key step involves a one-pot azide reductive cyclization of aldehyde .
- Results: The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .
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Synthesis of Indole Derivatives
- Field: Organic Chemistry
- Application: Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- Method: The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
- Results: The specific results or outcomes obtained would vary depending on the specific application and are typically detailed in the respective scientific research papers .
Safety And Hazards
Future Directions
Ethyl 3-hydroxypiperidine-1-carboxylate has potential implications in various fields of research and industry. Future research could lead to the development of more efficient and potent derivatives of the compound.
Relevant Papers The paper titled “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . Another paper titled “Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an ®-specific carbonyl reductase from Candida parapsilosis” discusses the synthesis of a similar compound .
properties
IUPAC Name |
ethyl 3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAHZBUGRZLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290934 | |
Record name | ethyl 3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxypiperidine-1-carboxylate | |
CAS RN |
73193-61-0 | |
Record name | 73193-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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